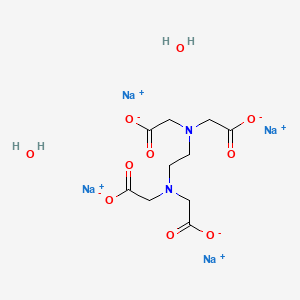
10,12-ヘプタコサジイノ酸
概要
説明
10,12-Heptacosadiynoic Acid is a long-chain diynoic acid with the molecular formula C₂₇H₄₆O₂. It is characterized by the presence of two triple bonds located at the 10th and 12th positions of the heptacosane chain.
科学的研究の応用
10,12-Heptacosadiynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid bilayers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors .
準備方法
Synthetic Routes and Reaction Conditions: 10,12-Heptacosadiynoic Acid can be synthesized through a series of organic reactions involving the coupling of appropriate alkyne precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the diynoic structure. The reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere .
Industrial Production Methods: Industrial production of 10,12-Heptacosadiynoic Acid may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 10,12-Heptacosadiynoic Acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction of the triple bonds can yield saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 10,12-Heptacosadiynoic Acid involves its ability to undergo polymerization and form polydiacetylene structures. These structures exhibit unique optical and electronic properties, making them useful in various applications. The compound can interact with biological membranes, potentially affecting membrane fluidity and function. The exact molecular targets and pathways involved in its biological effects are still under investigation .
類似化合物との比較
10,12-Pentacosadiynoic Acid: Another diynoic acid with similar structural properties but a shorter carbon chain.
9,11-Octacosadiynoic Acid: A diynoic acid with triple bonds at the 9th and 11th positions of the octacosane chain
Uniqueness of 10,12-Heptacosadiynoic Acid: 10,12-Heptacosadiynoic Acid is unique due to its specific chain length and the position of the triple bonds, which confer distinct physical and chemical properties. Its ability to form polydiacetylene structures with unique optical properties sets it apart from other similar compounds .
特性
IUPAC Name |
heptacosa-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-14,19-26H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBEQMBEZDLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67071-95-8 | |
| Record name | 10,12-Heptacosadiynoic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67071-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90602057 | |
| Record name | Heptacosa-10,12-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67071-94-7 | |
| Record name | Heptacosa-10,12-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Heptacosadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 10,12-Heptacosadiynoic acid particularly interesting for material science applications?
A: 10,12-Heptacosadiynoic acid is a diacetylene derivative known to form ordered structures and undergo photopolymerization. [, ] This characteristic makes it a promising candidate for developing responsive materials. For instance, it can self-assemble into thin films that change color upon exposure to UV light, offering potential in sensing applications. [, ]
Q2: How does the structure of 10,12-Heptacosadiynoic acid influence its self-assembly on surfaces?
A: Research using scanning tunneling microscopy (STM) reveals that the position of the diacetylene group within the molecule significantly affects the self-assembly pattern of 10,12-Heptacosadiynoic acid on highly oriented pyrolytic graphite (HOPG). [] When the diacetylene group is located in the middle of the alkyl chain and further away from the carboxylic acid group, as in 10,12-Heptacosadiynoic acid, the molecules tend to arrange themselves in parallel, adopting a tail-to-tail configuration. [] This arrangement differs from diacetylenic acids where the diacetylene moiety is directly connected to the carboxyl group, leading to the formation of lamella-like structures with interdigitated alkyl chains. [] These findings highlight the importance of molecular structure in controlling self-assembly for potential nanofabrication applications.
Q3: Can 10,12-Heptacosadiynoic acid be used in electronic applications?
A: Research suggests potential for 10,12-Heptacosadiynoic acid in electronic applications. When used as a Langmuir-Blodgett (LB) film on mercury cadmium telluride (Hg1-xCdxTe), a material crucial for infrared detectors, it acts as an effective passivation layer. [, ] The dielectric constant of this LB film was determined to be 2.95, demonstrating its insulating properties. [, ] Furthermore, the LB film exhibited minimal capacitance dispersion and a low density of surface states, indicating its ability to improve the performance and stability of Hg1-xCdxTe-based devices. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)

![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)


